molecular formula C7H12O3S B177999 4-Methylsulfanyl-3-oxo-butyric acid ethyl ester CAS No. 14109-74-1

4-Methylsulfanyl-3-oxo-butyric acid ethyl ester

Cat. No. B177999
CAS RN: 14109-74-1
M. Wt: 176.24 g/mol
InChI Key: KPPPCHCJWNSKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylsulfanyl-3-oxo-butyric acid ethyl ester, also known as ethyl 4-methylthio-2-oxobutyrate, is a chemical compound used in scientific research for its various biochemical and physiological effects. This compound is synthesized using a specific method and has a mechanism of action that is of interest to researchers. In

Mechanism of Action

The mechanism of action of 4-Methylsulfanyl-3-oxo-butyric acid ethyl ester 4-m4-Methylsulfanyl-3-oxo-butyric acid ethyl esterthio-2-oxobutyrate is not fully understood. However, it is believed to act as an inhibitor of acetyl-CoA carboxylase (ACC), which is an enzyme involved in fatty acid synthesis. By inhibiting ACC, this compound can reduce the production of fatty acids, which may have implications for the treatment of obesity and related metabolic disorders.
Biochemical and Physiological Effects:
Ethyl 4-m4-Methylsulfanyl-3-oxo-butyric acid ethyl esterthio-2-oxobutyrate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, including breast and prostate cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Methylsulfanyl-3-oxo-butyric acid ethyl ester 4-m4-Methylsulfanyl-3-oxo-butyric acid ethyl esterthio-2-oxobutyrate in lab experiments include its ease of synthesis, low cost, and versatility. This compound can be used as a starting material for the synthesis of various other compounds, making it a valuable tool in organic synthesis. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 4-Methylsulfanyl-3-oxo-butyric acid ethyl ester 4-m4-Methylsulfanyl-3-oxo-butyric acid ethyl esterthio-2-oxobutyrate. One area of interest is the development of new synthetic routes to this compound and related compounds. Another area of interest is the investigation of the mechanism of action of this compound and its potential for the treatment of metabolic disorders and cancer. Additionally, the use of this compound in the development of new drugs and bioactive compounds is an area of active research.

Synthesis Methods

The synthesis of 4-Methylsulfanyl-3-oxo-butyric acid ethyl ester 4-m4-Methylsulfanyl-3-oxo-butyric acid ethyl esterthio-2-oxobutyrate involves the reaction between 4-Methylsulfanyl-3-oxo-butyric acid ethyl ester acetoacetate and m4-Methylsulfanyl-3-oxo-butyric acid ethyl esterthiolate in the presence of a base such as sodium ethoxide. The reaction is carried out in anhydrous ethanol at room temperature for several hours. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Ethyl 4-m4-Methylsulfanyl-3-oxo-butyric acid ethyl esterthio-2-oxobutyrate has numerous applications in scientific research. One of the most significant applications is in the field of organic synthesis. This compound is used as a starting material for the synthesis of various other compounds. It is also used in the synthesis of chiral building blocks, which are essential in the production of pharmaceuticals and other bioactive compounds.

properties

CAS RN

14109-74-1

Product Name

4-Methylsulfanyl-3-oxo-butyric acid ethyl ester

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

ethyl 4-methylsulfanyl-3-oxobutanoate

InChI

InChI=1S/C7H12O3S/c1-3-10-7(9)4-6(8)5-11-2/h3-5H2,1-2H3

InChI Key

KPPPCHCJWNSKMT-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)CSC

Canonical SMILES

CCOC(=O)CC(=O)CSC

synonyms

ethyl 4-(methylthio)-3-oxobutanoate

Origin of Product

United States

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